molecular formula C22H18FN3O2 B2511624 1-(2-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921799-19-1

1-(2-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2511624
CAS No.: 921799-19-1
M. Wt: 375.403
InChI Key: RZDDRPZAQQNVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H18FN3O2 and its molecular weight is 375.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Preclinical Pharmacology and Pharmacokinetics

The study by Garner et al. (2015) explored the pharmacodynamic and pharmacokinetic properties of CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor antagonist, showing its high-binding affinity and no off-target activity. The efficacy of CERC-301 was demonstrated in various tests, suggesting its potential in clinical trials for major depressive disorder based on a translational approach guided by receptor occupancy to select doses (Garner et al., 2015).

Pharmacogenetics and Toxicity

Several studies have focused on the pharmacogenetics of fluoropyrimidine metabolism, particularly the role of dihydropyrimidine dehydrogenase (DPD) in drug-induced toxicity. These studies highlight the genetic basis for variability in drug tolerance and the impact of DPD deficiency on severe toxicity risks. For instance, Harris et al. (1991) described the inheritance of a defect in pyrimidine catabolism associated with drug-induced toxicity in patients receiving 5-fluorouracil, underscoring the potential for monitoring DPD activity to manage patient treatment (Harris et al., 1991).

Enzyme Activity and Chemotherapy Efficacy

Research has also delved into the clinical relevance of enzyme activities, such as DPD and thymidylate synthase (TS), in the context of chemotherapy efficacy. For example, Sasako et al. (2014) investigated the expression of genes involved in pyrimidine metabolism in patients undergoing 5-fluorouracil-based therapy, finding that high TS and DPD gene expression was associated with enhanced benefits from postoperative adjuvant treatment in gastric cancer (Sasako et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Without more information, it’s difficult to predict exactly how this compound might interact with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. Without more information, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-[(4-methylphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c1-15-8-10-16(11-9-15)13-26-21(27)20-19(7-4-12-24-20)25(22(26)28)14-17-5-2-3-6-18(17)23/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDDRPZAQQNVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.